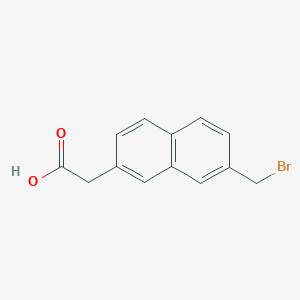

2-(Bromomethyl)naphthalene-7-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11BrO2 |

|---|---|

Molecular Weight |

279.13 g/mol |

IUPAC Name |

2-[7-(bromomethyl)naphthalen-2-yl]acetic acid |

InChI |

InChI=1S/C13H11BrO2/c14-8-10-2-4-11-3-1-9(7-13(15)16)5-12(11)6-10/h1-6H,7-8H2,(H,15,16) |

InChI Key |

WUDBNBDSKPTLTP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)CBr)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromomethyl Naphthalene 7 Acetic Acid

Historical Development of Synthetic Approaches

The historical context for synthesizing a molecule like 2-(Bromomethyl)naphthalene-7-acetic acid is built upon foundational reactions in organic chemistry. Key developments include:

Benzylic Bromination: The Wohl-Ziegler reaction, discovered by Alfred Wohl in 1919 and later extensively developed by Karl Ziegler in the 1940s, provided a reliable method for the bromination of allylic and benzylic positions. thermofisher.com This reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator, is the most direct and classical method for converting a methyl group on a naphthalene (B1677914) ring (a benzylic position) into a bromomethyl group. thermofisher.comwikipedia.org Early procedures typically used carbon tetrachloride as the solvent. wikipedia.org

Synthesis of Naphthaleneacetic Acids: Methods for synthesizing naphthaleneacetic acids were also developed early on. One of the classical approaches involved the conversion of a (chloromethyl)naphthalene to a naphthylacetonitrile, followed by hydrolysis to the corresponding acetic acid. researchgate.net Another route involved the reaction of naphthalene with chloroacetic acid, though this often required harsh conditions and might lack specific regioselectivity. google.combu.edu The Grignard reaction, followed by carboxylation with carbon dioxide, also became a standard method for creating carboxylic acid groups on aromatic rings. bu.edu

These fundamental reactions form the basis of the classical synthetic routes discussed in the following sections.

Classical Synthetic Routes to this compound

Classical approaches to the target molecule would likely involve multi-step sequences using well-established, non-catalytic reactions.

This linear strategy begins with the synthesis of a suitable precursor, 2-methylnaphthalene-7-acetic acid, followed by selective bromination of the methyl group.

A plausible first step is the creation of the acetic acid side chain at the 7-position of 2-methylnaphthalene. While the direct synthesis of 2-methylnaphthalene-7-acetic acid is not widely reported, it could be achieved through methods analogous to the synthesis of other naphthaleneacetic acids. One such method is the Stobbe condensation, which has been used to synthesize naphthyl-2-methylene-succinic acid from naphthalene-2-carbaldehyde and diethylsuccinate. nih.gov A similar multi-step approach starting from 7-methylnaphthalene-2-carbaldehyde (B188711) could yield the required precursor.

Once 2-methylnaphthalene-7-acetic acid is obtained, the benzylic methyl group can be brominated using the Wohl-Ziegler reaction. thermofisher.comwikipedia.org This reaction is highly selective for benzylic positions over other sites, including the carboxylic acid group and the naphthalene ring itself, under radical conditions.

Table 1: Typical Conditions for Wohl-Ziegler Bromination

| Reagent/Condition | Purpose/Role | Typical Implementation |

| N-Bromosuccinimide (NBS) | Source of bromine radicals (Br•) | Stoichiometric amount |

| Radical Initiator | Initiates the reaction | AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (BPO) |

| Solvent | Inert reaction medium | Carbon tetrachloride (CCl₄) (classical) or Acetonitrile wikipedia.orgorganic-chemistry.orgprepchem.com |

| Energy Source | Promotes radical initiation | Heat (reflux) and/or UV light organic-chemistry.orgyoutube.com |

A typical procedure involves refluxing the 2-methylnaphthalene-7-acetic acid precursor with NBS and a catalytic amount of AIBN in a solvent like carbon tetrachloride until the reaction is complete. prepchem.com The completion is often indicated by the denser NBS being consumed and replaced by the less dense succinimide (B58015), which floats. prepchem.com

This alternative strategy involves installing the acetic acid group onto a naphthalene ring that already contains the bromomethyl group. A key intermediate for this route would be 2-(bromomethyl)-7-cyanonaphthalene.

The synthesis could proceed as follows:

Starting Material: 2,7-dimethylnaphthalene (B47183) is commercially available and can be readily brominated to 2,7-bis(bromomethyl)naphthalene (B1600061) using NBS. mdpi.com

Selective Conversion: One of the bromomethyl groups must be selectively converted into a nitrile. This can be challenging due to the similar reactivity of the two groups. However, by carefully controlling stoichiometry (e.g., using one equivalent of sodium or potassium cyanide), it may be possible to achieve monosubstitution.

Hydrolysis: The resulting 2-(bromomethyl)-7-cyanonaphthalene can then be subjected to hydrolysis (either acidic or basic) to convert the nitrile group (-CN) into a carboxylic acid group (-COOH). This two-step conversion of a benzyl-type halide to an aryl-acetic acid via a nitrile intermediate is a classic and effective method. researchgate.net

Alternatively, one could start with a precursor like 2-bromo-7-(bromomethyl)naphthalene (B11834641) (CAS 841259-75-4). uni.lursc.org The aryl bromide at position 2 could then be converted to a carboxylic acid. However, this would place the acetic acid group at the wrong position. A more viable route would start with a precursor where the 7-position can be functionalized, for example, 2-(bromomethyl)-7-bromonaphthalene. The aryl bromide could then be converted to the acetic acid via a two-step process:

Cyanation: Palladium-catalyzed cyanation could convert the aryl bromide to a nitrile.

Hydrolysis: The nitrile would then be hydrolyzed to the carboxylic acid.

The strategies described above exemplify both linear and convergent synthetic designs.

Linear Synthesis: The pathway described in 2.2.1 is a classic example of a linear synthesis. The synthesis proceeds step-by-step on a single molecule, sequentially modifying the functional groups. 2,7-Dimethylnaphthalene → 7-Methyl-2-naphthaldehyde → 2-Methylnaphthalene-7-acetic acid precursor → 2-Methylnaphthalene-7-acetic acid → this compound

Convergent Synthesis: While a true convergent synthesis for this molecule is less obvious, a strategy that builds the two side chains separately before a final coupling step could be envisioned, although it would likely be more complex than the linear approaches. A more practical application of convergence is seen in the assembly of the acetic acid side chain itself, as described in the Arndt-Eistert synthesis, which extends a carboxylic acid by one methylene (B1212753) group. For instance, starting from 7-(bromomethyl)naphthalene-2-carboxylic acid, one could use the Arndt-Eistert homologation to form the 7-(bromomethyl)naphthalene-2-acetic acid.

Modern Advancements in this compound Synthesis

Modern synthetic chemistry offers more efficient, selective, and environmentally friendly methods that could be applied to the synthesis of this compound.

Modern advancements focus on the use of catalytic systems to improve reaction efficiency and reduce waste.

Catalytic Bromination: While the Wohl-Ziegler reaction itself relies on a radical chain mechanism initiated by a catalytic amount of AIBN or peroxide, the core brominating agent (NBS) is stoichiometric. Research into true catalytic bromination often focuses on using a catalytic source of bromide and an in-situ oxidizing agent to regenerate the active brominating species. However, for benzylic brominations, the NBS-based method remains highly effective and widely used. thermofisher.comwikipedia.org

Catalytic Carboxylation/Carboxymethylation: More significant advancements lie in the introduction of the carboxylic acid group. Instead of classical methods like Grignard reagents or nitriles, modern palladium-catalyzed cross-coupling reactions are highly effective. For a precursor like 2-(bromomethyl)-7-bromonaphthalene, several catalytic options exist:

Carbonylation: The aryl bromide can be directly converted to a carboxylic acid using carbon monoxide (CO) gas in the presence of a palladium catalyst and a suitable base.

Cross-Coupling with an Acetic Acid Synthon: The aryl bromide could be coupled with a reagent like a zinc or boronic ester of acetic acid in a Negishi or Suzuki coupling, respectively. These reactions offer high functional group tolerance.

Table 2: Comparison of Classical vs. Modern Methods for Acetic Acid Group Introduction

| Method | Precursor Functional Group | Reagents | Advantages | Disadvantages |

| Classical: Grignard | Aryl Bromide | Mg, CO₂, H₃O⁺ | Well-established, inexpensive | Requires strictly anhydrous conditions, incompatible with acidic protons |

| Classical: Nitrile Hydrolysis | Aryl Bromide | NaCN, then H₃O⁺/H₂O or OH⁻/H₂O | High yielding, reliable | Use of highly toxic cyanide salts, often harsh hydrolysis conditions |

| Modern: Pd-Catalyzed Carbonylation | Aryl Bromide | CO, Pd catalyst (e.g., Pd(OAc)₂), ligand, base | High functional group tolerance, milder conditions | Requires handling of toxic CO gas, catalyst cost |

| Modern: Suzuki Coupling | Aryl Bromide | Acetic acid boronic ester, Pd catalyst, base | Extremely high functional group tolerance, mild conditions | Availability and cost of the coupling partner |

These modern catalytic methods provide milder and more versatile alternatives to the classical routes for constructing the acetic acid portion of the target molecule.

Regioselective and Chemoselective Synthesis of this compound

The primary challenge in synthesizing this compound lies in the controlled introduction of two different functional groups at the C-2 and C-7 positions of the naphthalene core. A logical approach involves a stepwise functionalization, where the directing effects of existing substituents are harnessed to achieve the desired regiochemistry. A plausible and efficient synthetic route could commence from a readily available starting material such as 2,7-dimethylnaphthalene.

Proposed Synthetic Pathway:

A potential synthetic route is outlined below, involving the selective oxidation of one methyl group, followed by benzylic bromination of the other.

Step 1: Monoxidation of 2,7-Dimethylnaphthalene

The initial step would involve the selective oxidation of one of the methyl groups of 2,7-dimethylnaphthalene to a carboxylic acid. This can be achieved using a variety of oxidizing agents, with control over reaction conditions being crucial to prevent over-oxidation or reaction at both methyl groups. Catalytic oxidation using systems like Co(OAc)₂/Mn(OAc)₂/HBr in acetic acid under air or oxygen pressure is a common industrial method for the oxidation of alkylnaphthalenes to their corresponding carboxylic acids. The reaction conditions can be tuned to favor mono-oxidation.

Step 2: Benzylic Bromination

The resulting 7-methyl-2-naphthoic acid would then undergo selective benzylic bromination of the remaining methyl group. A common and effective reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride. chemicalbook.comwikipedia.org The carboxylic acid group is generally deactivating towards electrophilic aromatic substitution and does not interfere with the free-radical benzylic bromination.

Step 3: Homologation of the Carboxylic Acid

The final step involves the homologation of the 7-carboxy group to a 7-acetic acid group. The Arndt-Eistert reaction is a classic and effective method for this one-carbon chain extension. organic-chemistry.orgwikipedia.orgnrochemistry.com This multi-step sequence within the homologation involves:

Conversion of the carboxylic acid to its acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., silver benzoate (B1203000) or silver oxide), in the presence of water to yield the homologous carboxylic acid. nrochemistry.com

An alternative and safer approach to the Arndt-Eistert reaction that avoids the use of the highly toxic and explosive diazomethane is the Kowalski ester homologation.

The chemoselectivity in this proposed pathway is high. The benzylic bromination with NBS is highly selective for the methyl group over the carboxylic acid. The Arndt-Eistert homologation is specific to the carboxylic acid group and will not react with the bromomethyl group.

Sustainable and Green Chemistry Methodologies for this compound Production

The principles of green chemistry can be applied to the proposed synthesis of this compound to minimize environmental impact and improve safety.

Sustainable Approaches for Oxidation:

For the initial oxidation step, traditional methods often use stoichiometric amounts of heavy metal oxidants. A greener alternative is the use of catalytic systems with molecular oxygen or air as the terminal oxidant. The Co/Mn/Br catalyst system, while effective, still involves bromide. Research into bromide-free catalytic systems is an active area. Furthermore, performing the reaction in greener solvents, such as supercritical carbon dioxide or water (if substrate solubility allows), would be a significant improvement over acetic acid.

Greener Bromination:

The use of N-bromosuccinimide for bromination is generally considered more environmentally benign than using elemental bromine, as it reduces the formation of HBr as a byproduct. The succinimide byproduct can potentially be recovered and recycled. To further enhance the greenness of this step, the use of a recyclable catalyst and solvent-free or mechanochemical conditions could be explored.

Alternatives to Hazardous Reagents in Homologation:

The Arndt-Eistert reaction, while effective, uses diazomethane, which is highly toxic and explosive. Safer alternatives are highly desirable. As mentioned, the Kowalski ester homologation, which uses diazo(trimethylsilyl)methane generated in situ, is a safer option. wikipedia.org Other modern homologation methods that avoid diazomethane altogether are continuously being developed.

Table 1: Comparison of Traditional vs. Green Chemistry Approaches

| Synthetic Step | Traditional Method | Green Chemistry Alternative |

|---|---|---|

| Oxidation | Stoichiometric CrO₃ or KMnO₄ | Catalytic oxidation with O₂/air; Use of greener solvents. |

| Bromination | Elemental Bromine | N-Bromosuccinimide; Solvent-free conditions; Recyclable catalysts. |

| Homologation | Arndt-Eistert with Diazomethane | Kowalski ester homologation; Other diazomethane-free methods. |

Advanced Purification and Isolation Techniques in this compound Synthesis Research

The purification of the final product and intermediates is critical to obtaining high-purity this compound. Given the nature of the functional groups, a combination of techniques would be necessary.

Purification of Intermediates:

7-Methyl-2-naphthoic acid: This intermediate can be purified by recrystallization from a suitable solvent system, such as ethanol-water. Its acidic nature also allows for purification via extraction with an aqueous base (like sodium bicarbonate), followed by washing of the aqueous layer with an organic solvent to remove non-acidic impurities, and subsequent re-acidification to precipitate the pure product.

7-(Bromomethyl)-2-naphthoic acid: After the bromination step, the product can be isolated by filtration of the succinimide byproduct and evaporation of the solvent. Purification can be achieved by column chromatography on silica (B1680970) gel. Recrystallization is also a viable option.

Purification of the Final Product:

The final product, this compound, possesses both a carboxylic acid and a reactive bromomethyl group.

Crystallization: Recrystallization would be the primary method for purification. chemicalbook.com Finding a suitable solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures would be key.

Chromatographic Methods: If crystallization is insufficient, column chromatography on silica gel could be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, would likely be required to separate the product from any remaining starting material or byproducts. High-performance liquid chromatography (HPLC) on a preparative scale could be used for obtaining very high purity material for analytical standards.

Extraction: Similar to the intermediate carboxylic acid, an acid-base extraction could be used as an initial purification step to separate the acidic product from non-acidic impurities. However, the reactivity of the bromomethyl group in basic solutions needs to be considered, as it could lead to hydrolysis. Performing the extraction at low temperatures and quickly would be necessary.

Comparative Analysis of Synthetic Efficiencies and Yields for this compound

Table 2: Estimated Yields for the Proposed Synthetic Pathway

| Step | Reaction | Reagents and Conditions | Estimated Yield (%) | Reference for Analogy |

|---|---|---|---|---|

| 1 | Mono-oxidation | 2,7-Dimethylnaphthalene, Co(OAc)₂/Mn(OAc)₂/HBr, HOAc, O₂ | 60-80 | (General oxidation of alkylnaphthalenes) |

| 2 | Benzylic Bromination | 7-Methyl-2-naphthoic acid, NBS, AIBN, CCl₄, reflux | 70-90 | chemicalbook.comwikipedia.org |

| 3 | Homologation (Arndt-Eistert) | 7-(Bromomethyl)-2-naphthoic acid, 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, H₂O | 50-70 | organic-chemistry.orgnrochemistry.com |

Alternative Routes and Their Potential Efficiencies:

An alternative route could start from 7-bromo-2-methylnaphthalene. This would involve benzylic bromination followed by conversion of the 7-bromo substituent to an acetic acid group. The conversion of an aryl bromide to an aryl acetic acid can be achieved through various methods, such as:

Palladium-catalyzed cross-coupling reactions: For example, a Heck reaction with an acrylate (B77674) followed by reduction and hydrolysis, or a Sonogashira coupling with a protected acetylene (B1199291) followed by hydration and oxidation. These methods can be high-yielding but often require expensive catalysts and ligands.

Chemical Reactivity and Transformation Pathways of 2 Bromomethyl Naphthalene 7 Acetic Acid

Reactivity of the Bromomethyl Moiety in 2-(Bromomethyl)naphthalene-7-acetic acid

The bromomethyl group attached to the naphthalene (B1677914) ring is a primary benzylic halide. This structural feature confers a high degree of reactivity, primarily due to the stability of the potential carbocation intermediate and the good leaving group ability of the bromide ion.

Nucleophilic Substitution Reactions (SN1 and SN2)

The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide variety of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions such as the solvent, the nature of the nucleophile, and the temperature.

In SN2 reactions, a strong nucleophile directly displaces the bromide ion in a single, concerted step. This is a common pathway for reactions with nucleophiles like cyanides, azides, and thiolates. For instance, the reaction of 2,7-bis(bromomethyl)naphthalene (B1600061) with a fluoride (B91410) source like cesium fluoride proceeds via halogen exchange to form the corresponding fluoro derivative. mdpi.com Similarly, 2-(bromomethyl)naphthalene (B188764) can be used to synthesize 2-naphthylmethyl azide (B81097). lookchem.com

Under conditions that favor carbocation formation, such as in a polar, protic solvent with a weak nucleophile, an SN1 mechanism may be operative. The stability of the resulting naphthalen-2-ylmethyl carbocation, due to resonance delocalization into the aromatic ring system, makes this pathway viable. A simple example of this reactivity is the hydrolysis of 2-(bromomethyl)naphthalene in water to form 2-(hydroxymethyl)naphthalene. biosynth.com

Below is a table summarizing potential nucleophilic substitution reactions for the bromomethyl moiety.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(Hydroxymethyl)naphthalene-7-acetic acid |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(Methoxymethyl)naphthalene-7-acetic acid |

| Cyanide | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)naphthalene-7-acetic acid |

| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)naphthalene-7-acetic acid |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(Phenylthiomethyl)naphthalene-7-acetic acid |

| Amine | Ammonia (NH₃) | 2-(Aminomethyl)naphthalene-7-acetic acid |

Elimination Reactions Leading to Olefinic Naphthalene Derivatives

In the presence of a strong, non-nucleophilic base, an elimination reaction (E2 mechanism) can occur, leading to the formation of an alkene. missouri.edu For this compound, this would involve the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion. This reaction would result in the formation of 2-vinylnaphthalene-7-acetic acid. According to Zaitsev's rule, elimination reactions generally favor the formation of the more stable, more substituted alkene. openstax.orgmasterorganicchemistry.com However, in this specific case, there is only one possible elimination product. The choice of a bulky base, such as potassium tert-butoxide, would favor elimination over substitution.

Radical Reactions Involving the Bromomethyl Group

The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage when exposed to radical initiators (e.g., AIBN) or UV light. cardiff.ac.uk This generates a stable naphthalen-2-ylmethyl radical, which can then participate in various radical-mediated processes. These reactions can include dimerization to form a bibenzylic species or reaction with other radical species in the medium. The study of bromo- and bromomethyl-substituted naphthalenes highlights the role of bromine in directing crystal packing through Br...Br interactions, a factor that could influence solid-state radical reactions. nih.gov

Reactivity of the Carboxylic Acid Moiety in this compound

The carboxylic acid group is another key reactive center in the molecule, enabling a different set of transformations, primarily involving the acidic proton and the electrophilic carbonyl carbon.

Esterification Reactions

The carboxylic acid can be converted to an ester through reaction with an alcohol under acidic catalysis, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium-controlled reaction that is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.com A wide variety of alcohols, from simple alkanols to more complex structures, can be used to generate the corresponding esters, which can modify the compound's physical and biological properties. medcraveonline.commedcraveonline.com

The table below illustrates the products of esterification with different alcohols.

| Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid (H₂SO₄) | Methyl 2-(bromomethyl)naphthalene-7-acetate |

| Ethanol (B145695) | Hydrochloric Acid (HCl) | Ethyl 2-(bromomethyl)naphthalene-7-acetate |

| Isopropanol | p-Toluenesulfonic acid (TsOH) | Isopropyl 2-(bromomethyl)naphthalene-7-acetate |

| Benzyl alcohol | Sulfuric Acid (H₂SO₄) | Benzyl 2-(bromomethyl)naphthalene-7-acetate |

Amidation and Peptide Coupling Reactions

The carboxylic acid can be readily converted into an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. bachem.com Common methods for activation involve the use of coupling reagents, which are widely employed in peptide synthesis. uni-kiel.desemanticscholar.orgresearchgate.net

Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or aminium/phosphonium salts like HATU and PyBOP are used to form a highly reactive intermediate in situ. bachem.comresearchgate.net This intermediate is then rapidly attacked by the amine to form the stable amide bond. This methodology allows for the formation of amide bonds under mild conditions and is crucial for building larger molecules, including peptides, where the naphthalene moiety could serve as a specific structural probe or label. scispace.com

| Coupling Reagent | Amine | Product |

| DCC (Dicyclohexylcarbodiimide) | Aniline | N-Phenyl-2-(2-(bromomethyl)naphthalen-7-yl)acetamide |

| HATU | Glycine methyl ester | Methyl 2-(2-(2-(bromomethyl)naphthalen-7-yl)acetamido)acetate |

| PyBOP | Diethylamine | N,N-Diethyl-2-(2-(bromomethyl)naphthalen-7-yl)acetamide |

Reduction and Decarboxylation Pathways

The functional groups of this compound—the bromomethyl and the acetic acid moieties—are susceptible to specific reduction and decarboxylation reactions.

Reduction: The two primary sites for reduction are the carboxylic acid group and the carbon-bromine bond. The reduction of the carboxylic acid to an alcohol can be achieved using strong reducing agents. The bromomethyl group can undergo reductive dehalogenation to a methyl group.

Reduction of Carboxylic Acid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce a carboxylic acid to a primary alcohol. In this case, the acetic acid moiety would be converted to a 2-hydroxyethyl group.

Reductive Dehalogenation: The benzylic bromide is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or hydride reagents can replace the bromine atom with hydrogen, yielding 2-methylnaphthalene-7-acetic acid.

Decarboxylation: The removal of the carboxyl group (as CO₂) from the acetic acid side chain is a potential transformation, although it typically requires harsh conditions for aryl-acetic acids unless a stabilizing group is present at the α-position. Thermal decarboxylation or specific catalytic methods could be employed to convert the molecule to 2-(bromomethyl)-7-methylnaphthalene.

Intramolecular Cyclization Reactions

The structure of this compound is well-suited for intramolecular cyclization. The bromomethyl group serves as an electrophilic center, while the carboxylic acid, particularly in its deprotonated carboxylate form, acts as a nucleophile.

Under basic conditions (e.g., using a non-nucleophilic base like sodium hydride or potassium carbonate), the carboxylic acid is deprotonated to form the corresponding carboxylate. This carboxylate can then attack the electrophilic carbon of the bromomethyl group via an intramolecular S_N2 reaction. This process results in the displacement of the bromide ion and the formation of a new carbon-oxygen bond, yielding a six-membered lactone (a cyclic ester). The formation of such cyclic structures is a common strategy in organic synthesis. rsc.org

Reactivity of the Naphthalene Core in this compound

The naphthalene ring itself is a reactive component, susceptible to substitution reactions that are characteristic of aromatic systems.

Electrophilic Aromatic Substitution on the Naphthalene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com In substituted naphthalenes, the position of the incoming electrophile is directed by the electronic properties of the existing substituents. stackexchange.com

For this compound, both the -CH₂Br and -CH₂COOH groups are electron-withdrawing and deactivating towards EAS due to the inductive effect of the halogen and the carbonyl group. In naphthalene systems, substitution patterns are more complex than in benzene. Electrophiles generally prefer to attack at an α-position (1, 4, 5, 8) over a β-position (2, 3, 6, 7) because the resulting carbocation intermediate (an arenium ion) is better stabilized by resonance. libretexts.orglibretexts.org

Given the substitution at the 2- and 7-positions, potential sites for electrophilic attack would be positions 1, 3, 4, 5, 6, and 8. The deactivating nature of the existing groups would make the reaction slower than with unsubstituted naphthalene. The precise outcome would depend on the specific reaction conditions and the steric hindrance imposed by the substituents.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Probable Position of Substitution | Resulting Functional Group |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | α-positions (e.g., 1, 4, 5, 8) | -NO₂ |

| Bromination | Br₂/FeBr₃ | α-positions (e.g., 1, 4, 5, 8) | -Br |

| Sulfonation | Fuming H₂SO₄ | α-positions (e.g., 1, 4, 5, 8) | -SO₃H |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | α-positions (e.g., 1, 4, 5, 8) | -COR |

Metal-catalyzed Cross-Coupling Reactions on the Naphthalene System

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To perform such a reaction on the naphthalene core of this compound, a leaving group (typically a halide) must first be present on the ring. This can be achieved via electrophilic halogenation, as described in the previous section.

For instance, if the naphthalene core is brominated at one of its α-positions, the resulting aryl bromide can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. frontierspecialtychemicals.com

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base to form an alkynylated naphthalene derivative. rsc.org

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form a C-N bond.

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Naphthalene Core

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base | C-C |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand, Base | C-C |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (alkyne) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | C-N |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | C-C |

Photochemical Reactivity and Degradation Pathways of this compound

The presence of the naphthalene chromophore and the photolabile carbon-bromine bond suggests that this compound is photochemically active.

Mechanistic Studies of Light-Induced Transformations

Upon absorption of UV light, naphthalene derivatives can undergo a variety of photochemical reactions. researchgate.netmdpi.com The most likely light-induced transformation for this molecule involves the C-Br bond.

Homolytic Cleavage: The primary photochemical event is expected to be the homolytic cleavage of the benzylic carbon-bromine bond. This bond is relatively weak and susceptible to photolysis, leading to the formation of a 2-(naphthalen-7-yl-acetic acid)methyl radical and a bromine radical.

Radical Reactions: The highly reactive naphthylmethyl radical can then undergo several subsequent reactions:

Dimerization: Two radicals can combine to form a dimer.

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form 2-methylnaphthalene-7-acetic acid.

Reaction with Oxygen: In the presence of oxygen, it can form a peroxy radical, leading to further oxidation products, potentially including the corresponding aldehyde or carboxylic acid at the 2-position.

Studies on the photodegradation of related compounds like α-naphthaleneacetic acid have shown that the naphthalene ring itself can be degraded under prolonged irradiation, leading to various smaller aromatic and aliphatic compounds. researchgate.net

Stability and Degradation under Diverse Environmental Conditions

Limited direct information exists concerning the stability and degradation of this compound under various environmental conditions. However, insights can be drawn from the behavior of the closely related compound, 2-(Bromomethyl)naphthalene.

For 2-(Bromomethyl)naphthalene, it is known to be a solid that is sensitive to moisture and heat. It is typically stored under refrigerated and inert conditions to prevent degradation. tcichemicals.comtcichemicals.com The presence of the bromomethyl group makes the molecule susceptible to hydrolysis, a reaction in which the bromine atom is replaced by a hydroxyl group from water, yielding 2-(hydroxymethyl)naphthalene. biosynth.com This reactivity suggests that this compound would also exhibit sensitivity to moisture.

The stability of the naphthalene ring system itself is generally high due to its aromatic character. However, the substituents—the bromomethyl and acetic acid groups—are the primary sites of chemical reactivity and potential degradation. The acetic acid moiety introduces a carboxylic acid functional group, which can undergo typical reactions of this class, such as esterification or deprotonation, depending on the pH of the environment.

It is important to note that while the behavior of 2-(Bromomethyl)naphthalene provides some indication, the presence of the acetic acid group at the 7-position in the target molecule would significantly alter its electronic properties and, consequently, its stability and degradation profile. Without specific experimental data for this compound, any further discussion on its environmental fate remains speculative.

Reaction Kinetics and Thermodynamics of this compound Transformations

A thorough search of scientific databases and literature reveals a significant lack of information on the reaction kinetics and thermodynamics of transformations involving this compound. There are no published studies detailing the rates of reaction, activation energies, or thermodynamic parameters such as enthalpy and entropy for any of its potential chemical changes.

This data gap prevents a quantitative understanding of how quickly this compound might transform under different conditions and what the energy changes associated with these transformations would be. Such information is crucial for predicting its persistence in various environments and for designing potential applications or degradation strategies.

Synthesis of Advanced Derivatives and Analogues of 2 Bromomethyl Naphthalene 7 Acetic Acid

Derivatization Strategies at the Bromomethyl Moiety

The bromomethyl group serves as a versatile handle for introducing a variety of functionalities through nucleophilic substitution and coupling reactions. The benzylic nature of the bromide enhances its reactivity, making it an excellent electrophile for a broad spectrum of nucleophiles.

Formation of Ethers, Thioethers, and Selenoethers

The synthesis of ethers, thioethers, and selenoethers from 2-(bromomethyl)naphthalene-7-acetic acid can be achieved through Williamson-type reactions. These reactions involve the displacement of the bromide ion by an alkoxide, thiolate, or selenolate nucleophile, respectively. A key consideration in these syntheses is the potential for the carboxylic acid group to interfere with the reaction, either by reacting with the base used to generate the nucleophile or by participating in side reactions. However, by carefully selecting the reaction conditions, such as the base and solvent, chemoselective derivatization of the bromomethyl group is feasible. For instance, using a weak base like potassium carbonate can selectively facilitate the alkylation at the bromomethyl position without significantly affecting the carboxylic acid moiety.

Table 1: Synthesis of Ethers, Thioethers, and Selenoethers

| Derivative Class | Nucleophile | General Reaction Conditions | Potential Product Structure |

| Ethers | R-O⁻ (from R-OH + base) | K₂CO₃, acetone (B3395972) or acetonitrile, reflux | 2-(Alkoxymethyl)naphthalene-7-acetic acid |

| Thioethers | R-S⁻ (from R-SH + base) | K₂CO₃ or NaH, THF or DMF | 2-(Alkylthiomethyl)naphthalene-7-acetic acid |

| Selenoethers | R-Se⁻ (from R-SeH or R-SeSe-R + reducing agent) | NaBH₄, ethanol (B145695) or THF | 2-(Alkylselanylmethyl)naphthalene-7-acetic acid |

Note: R can be an alkyl or aryl group.

Synthesis of Nitrogen-Containing Analogues (Amines, Azides, Nitriles)

The introduction of nitrogen-containing functional groups at the 2-methyl position can be accomplished through various nucleophilic substitution reactions.

Amines: Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, or primary and secondary amines, respectively. The reaction typically proceeds via an SN2 mechanism. To avoid over-alkylation, it is often advantageous to use a large excess of the amine nucleophile. Alternatively, the Gabriel synthesis, involving the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis, provides a classic method for the clean synthesis of primary amines. thieme-connect.de

Azides: The azide (B81097) functionality can be readily introduced by treating the bromo derivative with sodium azide in a polar aprotic solvent like DMF or acetone. lookchem.com The resulting 2-(azidomethyl)naphthalene-7-acetic acid is a versatile intermediate that can be further transformed, for example, into primary amines by reduction or into triazoles via cycloaddition reactions.

Nitriles: The cyano group can be introduced by reaction with a cyanide salt, such as sodium or potassium cyanide. lookchem.com This reaction not only introduces a nitrogen-containing group but also extends the carbon chain by one atom, providing a precursor for the synthesis of carboxylic acids, amides, or amines upon further transformation.

Table 2: Synthesis of Nitrogen-Containing Analogues

| Derivative Class | Reagent | General Reaction Conditions | Potential Product Structure |

| Amines | R¹R²NH | Excess amine, THF or CH₃CN | 2-((R¹R²-amino)methyl)naphthalene-7-acetic acid |

| Azides | NaN₃ | Acetone or DMF, room temperature | 2-(Azidomethyl)naphthalene-7-acetic acid |

| Nitriles | NaCN or KCN | DMSO or ethanol/water | 2-(Cyanomethyl)naphthalene-7-acetic acid |

Note: R¹ and R² can be H, alkyl, or aryl groups.

Carbon-Carbon Bond Formation via Coupling and Alkylation Reactions

The bromomethyl group is an excellent substrate for various carbon-carbon bond-forming reactions, allowing for the extension of the carbon skeleton.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are powerful tools for forming new carbon-carbon bonds. nih.govorganic-chemistry.orgbeilstein-journals.org While these reactions are typically employed with aryl or vinyl halides, benzylic halides can also participate under specific conditions. For a successful coupling, the carboxylic acid group might require protection, for example, as an ester, to prevent interference with the organometallic reagents and bases used in these reactions.

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base can lead to the formation of a new C-C bond. mdpi.com

Heck Coupling: This reaction involves the coupling with an alkene to form a substituted alkene. semanticscholar.org

Sonogashira Coupling: This involves coupling with a terminal alkyne to produce an alkynyl derivative. mdpi.com

Alkylation of Active Methylene (B1212753) Compounds: The bromomethyl group can be used to alkylate carbanions generated from active methylene compounds such as malonic esters, acetoacetic esters, and cyanoacetic esters. researchgate.netyoutube.com This reaction, typically carried out in the presence of a base like sodium ethoxide, results in the formation of a new carbon-carbon bond and provides a route to a variety of dicarbonyl compounds or their derivatives, which can be further manipulated.

Table 3: Carbon-Carbon Bond Formation Reactions

| Reaction Type | Coupling Partner/Reagent | Catalyst/Base | Potential Product Structure |

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, base | 2-(Arylmethyl)naphthalene-7-acetic acid |

| Heck Coupling | Alkene | Pd catalyst, base | 2-(Alkenylmethyl)naphthalene-7-acetic acid |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu catalyst, base | 2-(Alkynylmethyl)naphthalene-7-acetic acid |

| Alkylation | CH₂(CO₂R)₂ | NaOR | Diethyl 2-((7-(carboxymethyl)naphthalen-2-yl)methyl)malonate |

Note: The carboxylic acid group may require protection for these reactions to proceed efficiently.

Modification Strategies for the Carboxylic Acid Moiety

The carboxylic acid group at the 7-position offers a rich platform for derivatization, leading to a variety of functional analogues with modified physicochemical properties.

Synthesis of Esters, Amides, and Hydrazides

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. Alternatively, conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride or anhydride (B1165640), followed by reaction with an alcohol, provides a high-yielding route to esters.

Amides: Amides are typically synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to activate the carboxylic acid. Similar to esterification, conversion to an acyl chloride or anhydride followed by aminolysis is also a common and effective method.

Hydrazides: Hydrazides can be prepared by the reaction of the corresponding ester with hydrazine (B178648) hydrate. acs.orgresearchgate.net A more direct approach involves the reaction of the carboxylic acid with hydrazine in the presence of a coupling agent. researchgate.net

Table 4: Synthesis of Carboxylic Acid Derivatives

| Derivative Class | Reagents | General Reaction Conditions | Potential Product Structure |

| Esters | R-OH, H⁺ or coupling agent | Heat or room temperature | Methyl 2-(bromomethyl)naphthalene-7-acetate |

| Amides | R¹R²NH, coupling agent | Room temperature | N-Alkyl-2-(bromomethyl)naphthalene-7-acetamide |

| Hydrazides | N₂H₄·H₂O | From ester or with coupling agent | 2-(Bromomethyl)naphthalene-7-acetohydrazide |

Formation of Acid Anhydrides and Acyl Halides

Acid Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can be synthesized by reacting the carboxylic acid with an acyl chloride. researchgate.net

Acyl Halides: Acyl chlorides, the most common acyl halides, are typically prepared by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net These acyl halides are highly reactive intermediates and are often used in situ for the synthesis of esters and amides.

Table 5: Synthesis of Reactive Carboxylic Acid Derivatives

| Derivative Class | Reagent | General Reaction Conditions | Potential Product Structure |

| Acid Anhydrides | Acyl chloride or dehydrating agent | Varies | 2-(Bromomethyl)naphthalene-7-acetic anhydride |

| Acyl Halides | SOCl₂ or (COCl)₂ | Reflux in an inert solvent | 2-(Bromomethyl)naphthalene-7-acetyl chloride |

Functionalization of the Naphthalene (B1677914) Core for Analogues of this compound

Creating analogues of this compound by modifying the naphthalene core can lead to new compounds with altered physical, chemical, and biological properties. Such modifications can be achieved through various aromatic functionalization reactions, although the presence of the existing side chains will influence the regioselectivity of these transformations. The acetic acid and bromomethyl groups are generally electron-withdrawing and deactivating, directing incoming electrophiles to the other ring of the naphthalene system.

Common functionalization strategies could include:

Electrophilic Aromatic Substitution: Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation can introduce new substituents onto the naphthalene ring. The positions 5 and 8 would be the most likely sites for substitution.

Cross-Coupling Reactions: To achieve more complex analogues, a halogen could first be introduced onto the naphthalene core, which can then participate in palladium-catalyzed cross-coupling reactions like Suzuki (to form C-C bonds) or Buchwald-Hartwig amination (to form C-N bonds).

C-H Activation: Modern synthetic methods allow for the direct functionalization of C-H bonds. Researchers have employed transient ligand strategies for the regioselective C-H methylation of naphthaldehyde derivatives, a technique that could potentially be adapted for this compound analogues. chemistryviews.org

The following table summarizes potential functionalization reactions on the naphthalene core.

| Reaction Type | Reagents | Position of Functionalization (Predicted) | Product Class |

| Nitration | HNO₃, H₂SO₄ | 5- and 8-positions | Nitro-substituted analogue |

| Bromination | Br₂, FeBr₃ | 5- and 8-positions | Bromo-substituted analogue |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5- and 8-positions | Acyl-substituted analogue |

Structure-Reactivity Relationships within this compound Derivatives

The chemical behavior of this compound and its derivatives is governed by the interplay between the naphthalene core and its two distinct functional groups.

Reactivity of the Bromomethyl Group: The C-Br bond in the 2-(bromomethyl) group is a primary site of reactivity. As a benzylic-type halide, it is susceptible to nucleophilic substitution (both SN1 and SN2 pathways). The naphthalene ring stabilizes the transition state and any potential carbocation intermediate, making it more reactive than a simple alkyl bromide. This reactivity is fundamental to the synthesis of esters, ethers, and amines by reaction with appropriate nucleophiles, as well as the formation of macrocycles as discussed previously. The bromomethyl group can be readily substituted by other nucleophiles, highlighting its utility as a building block for larger functional architectures. nih.gov

Reactivity of the Acetic Acid Group: The carboxylic acid moiety at the 7-position exhibits typical reactivity for its class. It can be converted into esters, amides, or acid chlorides. This group's electron-withdrawing nature decreases the electron density of the naphthalene ring, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene.

Influence of the Naphthalene Core: The rigid, aromatic naphthalene core dictates the spatial relationship between the two functional groups. The 2,7-substitution pattern places them on opposite sides and different rings of the aromatic system, minimizing direct steric hindrance between them. The naphthalene unit itself can participate in π-π stacking interactions, which can influence the assembly of molecules in the solid state or in solution. nih.gov The activity of naphthalene derivatives is often linked to their ability to interact with cellular components. mdpi.com

The table below summarizes the key structure-reactivity features.

| Structural Feature | Associated Reactivity | Examples |

| 2-(Bromomethyl) group | Nucleophilic substitution (SN1/SN2) | Ether/ester formation, alkylation of amines, macrocyclization. |

| 7-Acetic acid group | Carboxylic acid chemistry | Esterification, amidation, conversion to acid chloride. |

| Naphthalene Core | Aromatic system, π-stacking | Undergoes electrophilic substitution (deactivated), influences conformation. |

| 2,7-Substitution Pattern | Spatial separation of groups | Reduced intramolecular steric hindrance, defined molecular geometry. |

Advanced Mechanistic Investigations of 2 Bromomethyl Naphthalene 7 Acetic Acid Reactions

Elucidation of Reaction Mechanisms via In-Situ Spectroscopic Techniques

The real-time monitoring of chemical reactions provides invaluable insights into transient intermediates and reaction kinetics, which are crucial for elucidating reaction mechanisms. For a compound like 2-(bromomethyl)naphthalene-7-acetic acid, in-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be instrumental. iastate.edunih.gov

In a typical nucleophilic substitution reaction, for instance, the progress could be monitored by observing the disappearance of the proton signal of the bromomethyl group (-CH₂Br) and the concurrent appearance of a new signal corresponding to the product. iastate.edu Modern NMR spectroscopy allows for time-arrayed spectral sequences, capturing snapshots of the reaction mixture at various time points. iastate.edu This is particularly useful for determining reaction rates and identifying any short-lived intermediates. For reactions that are sensitive to temperature, the probe can be pre-heated to the desired temperature to ensure accurate kinetic data from the onset of the reaction. iastate.edu

Similarly, in-situ FTIR can track the vibrational changes in the molecule. The characteristic C-Br stretching frequency of the starting material would diminish over time, while new peaks corresponding to the functional group of the product would emerge. These techniques, when applied to reactions of this compound, would offer a direct window into the transformation process.

Isotopic Labeling and Kinetic Isotope Effect Studies

Isotopic labeling is a powerful tool for tracing the path of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H or ¹²C with ¹³C), chemists can follow the labeled atom's journey from reactant to product. This technique is fundamental to understanding reaction mechanisms.

The substitution of an atom with its heavier isotope can also lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The KIE is a sensitive probe of the rate-determining step of a reaction and the nature of the transition state. For reactions involving this compound, such as a nucleophilic substitution at the benzylic carbon, a primary KIE would be expected if the C-Br bond is broken in the rate-determining step.

The magnitude of the KIE can help distinguish between different mechanistic pathways. For example, in nucleophilic substitution reactions of benzylic halides, the nature of the transition state (SN1 vs. SN2) can be investigated. youtube.comlumenlearning.commasterorganicchemistry.comlibretexts.org An SN2 reaction, which proceeds through a single, concerted step, would exhibit a KIE that reflects the simultaneous bond-forming and bond-breaking at the transition state. lumenlearning.commasterorganicchemistry.com In contrast, an SN1 reaction, which involves a two-step mechanism with a carbocation intermediate, would show a different KIE profile. youtube.comlibretexts.org

Transition State Analysis and Reaction Coordinate Determination

The transition state is the highest energy point along the reaction coordinate and represents the critical juncture between reactants and products. The structure and energy of the transition state dictate the rate and feasibility of a chemical reaction. For reactions of this compound, understanding the transition state is key to predicting its reactivity.

For a nucleophilic substitution reaction, the transition state for an SN2 pathway would involve a pentacoordinate carbon atom where the nucleophile is forming a new bond while the bromide ion is departing. masterorganicchemistry.com The geometry is typically trigonal bipyramidal. masterorganicchemistry.com In an SN1 reaction, the rate-determining step is the formation of a benzylic carbocation, and the transition state resembles this high-energy intermediate. youtube.com The stability of this carbocation, which is influenced by the electron-donating or -withdrawing nature of the substituents on the naphthalene (B1677914) ring, would significantly affect the reaction rate. pearson.com

The reaction coordinate is the path of minimum potential energy that connects reactants and products through the transition state. Determining the reaction coordinate involves mapping the energy of the system as a function of the geometric changes that occur during the reaction.

Computational Chemistry Approaches to Reaction Pathways

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful avenue for investigating its reaction mechanisms. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can model reaction pathways, calculate energies of intermediates and transition states, and provide a dynamic picture of the reaction process.

Density Functional Theory (DFT) Studies on Reaction Energetics and Intermediates

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the energies of molecules, intermediates, and transition states, providing a quantitative understanding of reaction energetics.

For this compound, DFT calculations could be employed to model the potential energy surface of its reactions. For instance, in a nucleophilic substitution reaction, the relative energies of the reactants, the SN1 and SN2 transition states, any intermediates, and the products can be calculated. q-chem.commdpi.com These calculations would help determine the preferred reaction pathway. The effect of the acetic acid substituent at the 7-position on the stability of potential carbocation intermediates or the energy of the transition state could also be systematically studied. acs.orgnih.govrsc.org

Below is a hypothetical data table illustrating the kind of information that could be obtained from DFT calculations on the nucleophilic substitution of 2-(bromomethyl)naphthalene (B188764) with a generic nucleophile (Nu⁻).

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| SN2 Transition State | +20.5 |

| SN1 Carbocation Intermediate | +15.2 |

| SN1 Transition State (Nucleophilic Attack) | +16.0 |

| Products | -10.8 |

Note: This data is illustrative and not based on actual experimental or computational results for this specific compound.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While DFT provides a static picture of a reaction at absolute zero, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time, taking into account temperature and solvent effects. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For this compound in a solvent, MD simulations could be used to study its conformational dynamics and the role of the solvent in the reaction mechanism. nih.govnih.govresearchgate.net For example, the simulations could reveal how solvent molecules arrange around the reactant and how this solvent shell changes as the reaction proceeds towards the transition state. This can be particularly important for reactions that involve charge separation, such as the formation of a carbocation in an SN1 reaction.

The combination of DFT and MD simulations provides a powerful toolkit for a comprehensive understanding of the reaction mechanisms of this compound, from the energetics of the reaction pathway to the dynamic interplay of the molecule with its environment.

Applications of 2 Bromomethyl Naphthalene 7 Acetic Acid in Complex Organic Synthesis

2-(Bromomethyl)naphthalene-7-acetic acid as a Versatile Synthon in Multi-step Syntheses

The structure of this compound features two key reactive sites: the bromomethyl group and the carboxylic acid group. This dual functionality makes it a highly valuable synthon—a building block that can be readily incorporated into a synthetic scheme. The bromomethyl group is an excellent electrophile, susceptible to nucleophilic substitution reactions, while the carboxylic acid group can undergo a variety of transformations, including esterification, amidation, and reduction.

The naphthalene (B1677914) core provides a rigid, aromatic scaffold that can be further functionalized. This combination of reactive handles and a stable core allows for the sequential or simultaneous introduction of different molecular fragments, making it a powerful tool in multi-step syntheses. For instance, the bromomethyl group could be used to attach the naphthalene moiety to a larger molecule via an ether or ester linkage, while the carboxylic acid could be converted into another functional group, such as an amine or an alcohol, for subsequent reactions.

Strategies for Incorporating the 2-Bromomethylnaphthalene-7-acetic acid Scaffold into Diverse Molecular Architectures

The incorporation of the this compound scaffold into more complex molecules can be achieved through several strategic approaches. The high reactivity of the benzylic bromide allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Substitution Reactions: The bromomethyl group is highly susceptible to displacement by a wide array of nucleophiles. This allows for the straightforward introduction of various functionalities.

| Nucleophile | Resulting Functional Group |

| Alcohols (ROH) | Ether |

| Thiols (RSH) | Thioether |

| Amines (RNH2) | Secondary Amine |

| Cyanide (CN-) | Nitrile |

| Azide (B81097) (N3-) | Azide |

| Carboxylates (RCOO-) | Ester |

The carboxylic acid group on the naphthalene ring provides another point of diversification. It can be readily converted into esters, amides, or acid chlorides, which can then participate in a variety of coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to build more complex aromatic systems.

Synthetic Utility in the Construction of Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The bifunctional nature of this compound makes it a promising starting material for the synthesis of various heterocyclic systems.

For example, reaction with a dinucleophile, such as a 1,2-aminoalcohol or a 1,2-diamine, could lead to the formation of fused heterocyclic rings. The bromomethyl group could react with one nucleophilic center, and the carboxylic acid (or a derivative thereof) with the other, leading to the construction of novel, naphthalene-fused heterocycles. Based on the reactivity of the related compound 2-(bromomethyl)naphthalene (B188764), it is a known precursor in the synthesis of 1H-1,2,3-triazoles. lookchem.com This suggests that this compound could similarly be employed to generate triazole-containing naphthalene derivatives.

Applications in the Total Synthesis of Natural Products (as a building block)

While there are no specific documented uses of this compound in the total synthesis of natural products, the naphthalene scaffold itself is a core component of many natural compounds. The functional handles present in this building block would allow for its strategic incorporation into a larger synthetic route.

For instance, the naphthaleneacetic acid moiety is found in some plant auxins, which are a class of plant hormones. While not identical, the structural similarity suggests that this compound could be a useful starting material for the synthesis of analogues of these natural products for structure-activity relationship studies.

Development of Novel Synthetic Reagents and Methodologies Derived from this compound

The unique combination of a reactive benzylic bromide and a carboxylic acid on a naphthalene core could be exploited to develop novel reagents. For example, the carboxylic acid could be used to attach the molecule to a solid support, creating a resin-bound reagent for use in solid-phase synthesis. The bromomethyl group would then be available to participate in reactions, with the advantage of easy purification by simple filtration.

Furthermore, the naphthalene ring system is known for its interesting photophysical properties. Derivatives of this compound could be explored as fluorescent probes or labels. The carboxylic acid could be used to attach the probe to a biomolecule of interest, and the naphthalene core would provide the fluorescent signal.

Theoretical and Computational Chemistry Studies of 2 Bromomethyl Naphthalene 7 Acetic Acid

Conformational Analysis and Molecular Modeling

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. nih.govbiomedres.us For a flexible molecule like 2-(Bromomethyl)naphthalene-7-acetic acid, which has rotatable bonds in its acetic acid and bromomethyl side chains, identifying the most stable conformer is crucial.

Potential Energy Surface Scan: Computational methods can be used to perform a systematic scan of the potential energy surface by rotating the key dihedral angles (e.g., the C-C bond of the acetic acid side chain and the C-C bond of the bromomethyl group).

Identification of Stable Conformers: This process identifies various energy minima, which correspond to stable conformers. The analysis would reveal the most likely three-dimensional structure of the molecule under different conditions. nih.gov For related naphthalene (B1677914) acrylic acids, rotational barriers between conformers have been calculated to be in the range of 4.19–7.10 kcal/mol, indicating that interconversion can be rapid at room temperature. nih.gov

Influence on Properties: The preferred conformation influences the molecule's physical and biological properties, as it dictates how the molecule interacts with its environment, including other molecules or biological receptors.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation of new compounds.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. This helps in assigning the characteristic absorption bands observed in an experimental IR spectrum, such as the C=O stretching of the carboxylic acid and the C-Br stretching frequency.

UV-Visible Spectroscopy: The electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO) can be calculated to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. youtube.com For naphthalene derivatives, strong ultraviolet absorption from π-π* transitions is a characteristic feature. researchgate.net

Computational Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of chemical reactions. rsc.org

Reactivity Indices: Based on concepts from Density Functional Theory (DFT), various reactivity descriptors such as chemical potential, hardness, softness, and the Fukui function can be calculated. These indices help in predicting the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

Reaction Mechanism Simulation: The mechanism of a potential reaction involving this compound could be modeled. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. Such simulations would allow for the prediction of the most favorable reaction products (regioselectivity and stereoselectivity). For example, modeling the substitution of the bromine atom by a nucleophile would clarify the energetics of the SN1 versus SN2 pathways.

While specific data for this compound is not currently available, the application of these established theoretical and computational methods would undoubtedly provide a deep and detailed understanding of its chemical nature.

Future Directions and Emerging Research Avenues for 2 Bromomethyl Naphthalene 7 Acetic Acid

While direct research on 2-(bromomethyl)naphthalene-7-acetic acid is still in its early stages, its bifunctional nature—possessing both a reactive bromomethyl group and a versatile carboxylic acid moiety—positions it as a compound of significant interest for future scientific exploration. The strategic placement of these groups on the naphthalene (B1677914) scaffold opens up numerous possibilities for novel chemical transformations, synthesis of complex derivatives, and applications in materials science. The following sections outline promising future research directions based on established chemistry of related naphthalene derivatives.

Q & A

Basic Synthesis and Characterization

Q: What are the standard methods for synthesizing and characterizing 2-(Bromomethyl)naphthalene-7-acetic acid? A:

- Synthesis : The compound is typically synthesized via bromomethylation of naphthalene-7-acetic acid derivatives. For example, bromine or bromomethylating agents (e.g., NBS in presence of light) can introduce the bromomethyl group at the 2-position of the naphthalene ring. Substitution reactions under controlled conditions (e.g., using tetralin derivatives) may yield intermediates like 7-bromo-2-tetralone, which can be further functionalized .

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with columns like Waters Atlantis® T3 and mobile phases (e.g., acetonitrile/ammonium acetate) ensures purity .

Advanced Synthetic Strategies

Q: What advanced methodologies enable selective functionalization of this compound for complex molecule synthesis? A:

- Cross-Coupling Reactions : The bromine atom serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acids or Buchwald-Hartwig amination) to introduce aryl, heteroaryl, or amine groups .

- Bis-Alkylation : Reaction with α,α'-dibromo-o-xylene derivatives under basic conditions enables the formation of cyclic or polymeric structures, useful in materials science .

- Reduction/Oxidation : Controlled reduction (e.g., H₂/Pd-C) or oxidation (e.g., KMnO₄) can modify the acetic acid moiety or tetralin backbone .

Analytical Methodologies

Q: Which analytical techniques are recommended for quantifying this compound in biological matrices? A:

- LC-MS/MS : Employ reverse-phase chromatography (e.g., C18 columns) with isocratic elution (acetonitrile/10 mM ammonium acetate, pH 4.0). Use electrospray ionization (ESI) in negative mode for enhanced sensitivity. Calibration curves (50–10,000 ng/mL) with internal standards (e.g., deuterated analogs) ensure accuracy .

- Validation Parameters : Assess linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (%RSD < 15%) per ICH guidelines.

Toxicological and Safety Considerations

Q: What toxicological data are available for this compound, and how should safety protocols be designed? A:

- In Vitro Assays : Conduct MTT assays to evaluate cytotoxicity in mammalian cell lines (e.g., HEK293) and Ames tests for mutagenicity .

- In Vivo Studies : Acute toxicity studies in rodents (OECD 423) determine LD₅₀. Monitor hepatic and renal biomarkers (e.g., ALT, creatinine) due to naphthalene-related hepatotoxicity .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation .

Role in Medicinal Chemistry

Q: How is this compound utilized in drug discovery, particularly in enzyme inhibition studies? A:

- Enzyme Targeting : The acetic acid moiety mimics endogenous substrates (e.g., COX-2 inhibitors), while the bromomethyl group facilitates covalent binding to catalytic residues. Kinetic assays (e.g., fluorescence-based) quantify inhibition constants (Kᵢ) .

- Prodrug Design : The bromine atom can be replaced with bioorthogonal groups (e.g., azide for click chemistry) to generate targeted prodrugs .

Addressing Data Contradictions

Q: How should researchers resolve discrepancies in reported synthetic yields or biological activity? A:

- Synthetic Reproducibility : Verify reaction conditions (temperature, solvent purity) and intermediates via NMR. Compare with published protocols .

- Biological Replicates : Use ≥3 independent experiments with positive/negative controls. Validate conflicting activity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Stability and Storage

Q: What factors influence the stability of this compound during long-term storage? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.